Toloxatone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Potential Role in Parkinson's Disease:

Toloxatone has been investigated as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. Early research suggested that Toloxatone, a partial dopamine agonist, might improve symptoms by mimicking the effects of dopamine. Studies in the 1960s and 1970s showed promise, with some patients experiencing improvements in tremors, rigidity, and bradykinesia (slowness of movement) [].

However, further research yielded mixed results. Larger clinical trials failed to demonstrate a significant benefit of Toloxatone compared to placebo []. Additionally, concerns arose regarding side effects, including hallucinations and dyskinesias (involuntary movements) []. As a result, Toloxatone is not currently considered a standard treatment for Parkinson's disease.

Other Areas of Investigation:

While research into Toloxatone for Parkinson's disease has waned, there has been some exploration of its potential applications in other areas. These include:

- Cognitive Impairment: Some studies have investigated Toloxatone's effects on cognitive function in older adults with mild cognitive impairment. The results have been inconclusive, with some studies suggesting benefits and others finding no significant effect [].

- Restless Legs Syndrome: A small study explored the use of Toloxatone to treat restless legs syndrome, a neurological disorder characterized by an urge to move the legs, typically at night. The study found some improvement in symptoms, but further research is needed.

Toloxatone is an antidepressant that was first introduced in France in 1984. It is classified as a selective and reversible inhibitor of monoamine oxidase type A, commonly referred to as a reversible inhibitor of monoamine oxidase A. This compound is known for its ability to elevate levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are crucial for mood regulation. The chemical formula for toloxatone is C₁₁H₁₃NO₃, with a molar mass of approximately 207.229 g/mol .

Toloxatone acted as a selective and reversible inhibitor of monoamine oxidase-A (MAO-A) []. MAO-A is an enzyme that breaks down monoamine neurotransmitters like serotonin, norepinephrine, and dopamine in the brain. By inhibiting MAO-A, Toloxatone increased the levels of these neurotransmitters, which are thought to play a role in mood regulation []. The selectivity for MAO-A was considered an advantage compared to older, non-selective MAOI antidepressants, which could cause more severe side effects [].

- Interactions with certain foods and medications: MAOIs can interact with certain foods and medications, causing a dangerous rise in blood pressure known as a hypertensive crisis.

- Serotonin syndrome: In rare cases, MAOIs can interact with other medications that increase serotonin levels, leading to a potentially life-threatening condition called serotonin syndrome.

Toloxatone functions primarily as a reversible inhibitor of monoamine oxidase A, which plays a critical role in the metabolism of neurotransmitters. By inhibiting this enzyme, toloxatone increases the availability of serotonin and norepinephrine in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression. Unlike traditional monoamine oxidase inhibitors that irreversibly bind to the enzyme, toloxatone's reversible nature allows for a more favorable side effect profile and reduced risk of drug interactions .

Toloxatone can be synthesized through several methods. The primary method involves:

- Reaction with Glycidol: Glycidol reacts with m-toluidine to yield 3-m-toluidinopropane-1,2-diol.

- Cycloaddition: This intermediate is treated with diethyl carbonate and sodium methoxide, leading to an intermolecular cycloaddition that forms toloxatone .

Alternative synthetic pathways may involve different starting materials or catalysts, but the core reactions generally remain consistent.

Several compounds share structural or functional similarities with toloxatone. Below are some notable examples:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Phenelzine | Irreversible Monoamine Oxidase Inhibitor | Non-selective MAO inhibition | Long-lasting effects; significant dietary restrictions |

| Moclobemide | Reversible Monoamine Oxidase Inhibitor | Selective MAO-A inhibition | Fewer dietary restrictions than irreversible types |

| Selegiline | Irreversible Monoamine Oxidase Inhibitor | Selective MAO-B inhibition | Used in Parkinson's disease; less effect on mood |

| Clorgyline | Selective Monoamine Oxidase Inhibitor | Selective MAO-A inhibition | Primarily used in research settings |

Uniqueness of Toloxatone

Toloxatone’s unique position lies in its specific selectivity for monoamine oxidase A while being reversible, allowing for rapid modulation of neurotransmitter levels without the prolonged side effects typical of irreversible inhibitors. This characteristic potentially makes it more suitable for patients who require immediate therapeutic effects without extensive dietary restrictions.

Molecular Structure and Formula (C₁₁H₁₃NO₃)

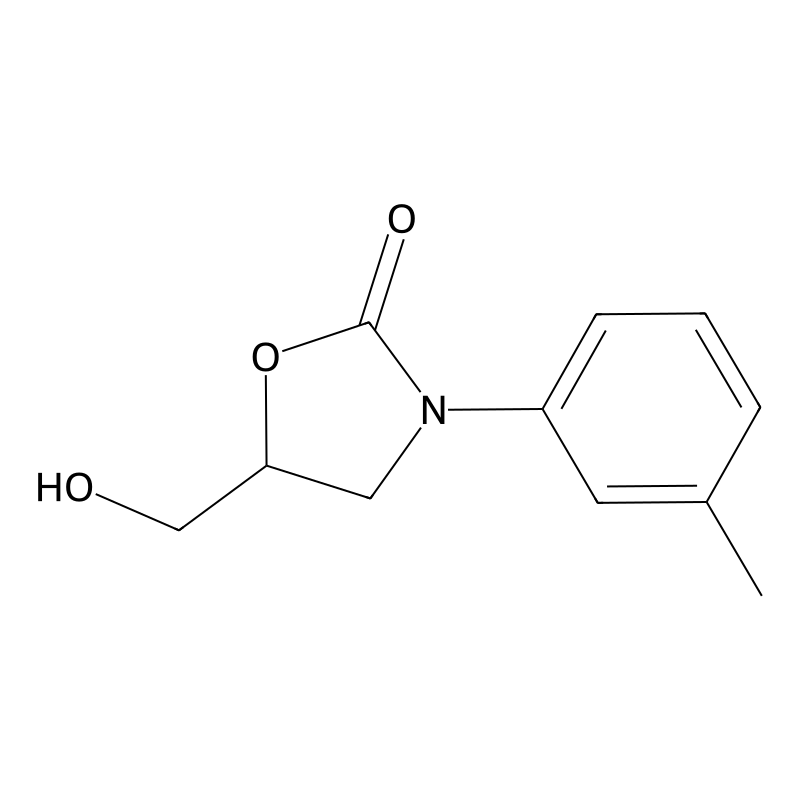

Toloxatone possesses the molecular formula C₁₁H₁₃NO₃, corresponding to a molecular weight of 207.23 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one [1] [2]. The compound exhibits a monoisotopic mass of 207.089543 daltons, providing precise mass identification for analytical purposes [2].

The structural framework consists of an oxazolidinone ring system substituted with a hydroxymethyl group at the 5-position and a 3-methylphenyl moiety at the 3-position [1] [2]. The elemental composition comprises carbon (63.76%), hydrogen (6.32%), nitrogen (6.76%), and oxygen (23.16%) [3]. The compound's unique chemical identity is established through its Chemical Abstracts Service registry number 29218-27-7 [1] [2] [4] and the International Chemical Identifier Key MXUNKHLAEDCYJL-UHFFFAOYSA-N [1] [4] [5].

Crystallographic investigations have revealed that toloxatone adopts a substantially planar molecular conformation [6]. The oxazolidinone ring system demonstrates electronic delocalization, with the nitrogen-carbon intercyclic bond length measuring 1.414 angstroms, indicating partial double bond character due to resonance effects within the ring structure [6]. This electronic delocalization contributes significantly to the molecular stability and influences the compound's chemical reactivity patterns.

Table 1: Basic Molecular Properties of Toloxatone

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₃NO₃ | [1] [2] [4] |

| IUPAC Name | 5-(hydroxymethyl)-3-(3-methylphenyl)-1,3-oxazolidin-2-one | [1] [2] |

| CAS Registry Number | 29218-27-7 | [1] [2] [4] |

| Molecular Weight (g/mol) | 207.23 | [2] [3] [5] |

| Monoisotopic Mass (Da) | 207.089543 | [2] |

| Elemental Composition | C: 63.76%, H: 6.32%, N: 6.76%, O: 23.16% | [3] |

| InChI Key | MXUNKHLAEDCYJL-UHFFFAOYSA-N | [1] [4] [5] |

| SMILES | Cc1cccc(c1)N2CC(CO)OC2=O | [4] [5] |

| EC Number | 249-522-2 | [1] [5] |

Physical and Thermodynamic Properties

Toloxatone manifests as a solid crystalline material at standard temperature and pressure conditions [5] [7]. The compound exhibits a melting point of 76 degrees Celsius [7] [8], establishing its thermal stability characteristics. Computational predictions indicate a boiling point of 358.9 ± 21.0 degrees Celsius, suggesting moderate volatility under elevated temperature conditions [7] [8].

The density of toloxatone is predicted to be 1.245 ± 0.06 grams per cubic centimeter [7] [8], indicating a material denser than water. The flash point occurs at 170.9 degrees Celsius [8], providing important safety information for handling and storage procedures. Theoretical calculations suggest a predicted acid dissociation constant (pKa) of 14.05 ± 0.10 [7], indicating weak acidic properties under aqueous conditions.

Solubility characteristics demonstrate significant variation across different solvents. Toloxatone exhibits excellent solubility in dimethyl sulfoxide, with concentrations exceeding 10 milligrams per milliliter [5] [7]. In ethanol, the compound achieves solubility levels of 41 milligrams per milliliter [9], while water solubility remains limited to less than 1 milligram per milliliter [9]. These solubility patterns reflect the compound's lipophilic nature, consistent with its organic structure containing aromatic and heterocyclic components.

Storage requirements specify maintenance at temperatures between 2 and 8 degrees Celsius under inert atmospheric conditions [5] [7], ensuring chemical stability and preventing degradation over extended periods.

Table 2: Physical and Thermodynamic Properties of Toloxatone

| Property | Value | Reference |

|---|---|---|

| Melting Point (°C) | 76 | [7] [8] |

| Boiling Point (°C) | 358.9 ± 21.0 (Predicted) | [7] [8] |

| Density (g/cm³) | 1.245 ± 0.06 (Predicted) | [7] [8] |

| Flash Point (°C) | 170.9 | [8] |

| Predicted pKa | 14.05 ± 0.10 (Predicted) | [7] |

| Solubility in DMSO (mg/mL) | >10 | [5] [7] |

| Solubility in Ethanol (mg/mL) | 41 | [9] |

| Solubility in Water (mg/mL) | <1 | [9] |

| Storage Temperature (°C) | 2-8 | [5] [7] |

| Physical Form | Solid | [5] [7] |

Stereochemistry and Conformational Analysis

Toloxatone contains a chiral center at the 5-position of the oxazolidinone ring, where the carbon atom bears four different substituents: the ring oxygen, the methylene bridge, the hydroxymethyl group, and a hydrogen atom [2]. This asymmetric carbon atom gives rise to two enantiomeric forms: R-toloxatone and S-toloxatone [2]. Database records indicate that commercial toloxatone typically exists as a racemic mixture, designated as (±)-toloxatone or rac-toloxatone [1].

The ChemSpider database reports zero of one defined stereocenters [2], indicating that the stereochemical configuration has not been definitively assigned in standard chemical databases. However, crystallographic studies have identified specific enantiomeric forms, with R-toloxatone (compound identifier CID 13753598) being documented separately [10].

Conformational analysis reveals that toloxatone adopts a predominantly planar arrangement [6]. Molecular orbital calculations using the restricted Hartree-Fock method with STO-3G basis sets have demonstrated the stability of the planar conformation [6]. The compound exhibits three privileged conformations for the hydroxymethyl side chain, corresponding to torsion angles of approximately +60°, -60°, and 180° around the carbon-oxygen bond [6].

Computational studies indicate that toloxatone can readily adopt alternative conformations with minimal energy penalties. Specifically, conformational changes require energy differences of only 1 kilocalorie per mole from the global minimum energy state [6]. This conformational flexibility contributes to the molecule's ability to interact with various molecular targets and influences its physical properties.

The aromatic ring system maintains coplanarity with the oxazolidinone heterocycle [6], facilitating electronic conjugation and contributing to the overall molecular stability. This planar arrangement also influences the compound's crystalline packing patterns and intermolecular interactions in the solid state.

Spectroscopic Characteristics

Mass spectrometric analysis provides detailed fragmentation patterns characteristic of toloxatone. The molecular ion peak appears at m/z 208.09640 [M+H]⁺, corresponding to the protonated molecular species [1] [11]. Principal fragmentation pathways include loss of carbon dioxide to generate m/z 164.10366 (C₁₀H₁₄NO), followed by water elimination producing m/z 145.09508 (C₁₀H₁₂N) [11].

Alternative fragmentation routes involve propanol elimination, yielding m/z 152.07060 (C₈H₁₀NO₂), subsequently losing water to form m/z 134.06004 (C₈H₈NO) [11]. The base peak commonly appears at m/z 120.08078 (C₈H₁₀N), representing a stable aromatic fragment [11]. These fragmentation patterns provide reliable identification markers for analytical applications.

Infrared spectroscopic data are available through the PubChem database, including Fourier-transform infrared spectra [1]. The spectral features would typically display characteristic absorptions for the carbonyl group of the oxazolidinone ring, hydroxyl group stretching, and aromatic carbon-hydrogen vibrations, though specific wavenumber assignments were not detailed in the available sources.

Nuclear magnetic resonance spectroscopy data, including both proton (¹H) and carbon-13 (¹³C) spectra, are accessible through the PubChem database [1]. These spectra provide detailed information about the molecular connectivity and electronic environment of individual atoms within the toloxatone structure.

Chemical degradation studies under various stress conditions have revealed that toloxatone exhibits particular susceptibility to basic hydrolysis, oxidative environments, and ultraviolet C radiation [11]. These stability characteristics influence storage requirements and analytical method development considerations.

Table 3: Spectroscopic Data of Toloxatone

| Technique | Data/Fragment | Reference |

|---|---|---|

| Mass Spectrometry (LC-MS) | m/z 208.09640 [M+H]⁺ | [1] [11] |

| Mass Spectrometry (LC-MS) | m/z 164.10366 (C₁₀H₁₄NO) | [11] |

| Mass Spectrometry (LC-MS) | m/z 152.07060 (C₈H₁₀NO₂) | [11] |

| Mass Spectrometry (LC-MS) | m/z 134.06004 (C₈H₈NO) | [11] |

| Mass Spectrometry (LC-MS) | m/z 120.08078 (C₈H₁₀N) | [11] |

| IR Spectroscopy | Available in PubChem database | [1] |

| ¹H NMR Spectroscopy | Available in PubChem database | [1] |

| ¹³C NMR Spectroscopy | Available in PubChem database | [1] |

The traditional synthesis of toloxatone follows a well-established two-step approach that has been documented in numerous pharmaceutical chemistry publications [1] [2] [3]. The conventional method begins with the condensation reaction between glycidol and meta-toluidine to form 3-(meta-toluidino)-1,2-propanediol as an intermediate compound. This nucleophilic addition reaction proceeds under mild conditions in the presence of methanol as a solvent [1].

The mechanism involves the nucleophilic attack of the amino group of meta-toluidine on the epoxide ring of glycidol, resulting in ring opening and formation of the amino alcohol intermediate. The reaction typically achieves conversion rates of 85-95% under optimized conditions, with reaction temperatures maintained between 25-40°C to prevent side reactions [4].

The second step involves cyclization of the intermediate amino alcohol using diethyl carbonate in the presence of sodium methoxide as a base catalyst. This cyclization reaction proceeds through an intramolecular nucleophilic substitution mechanism, where the hydroxyl group attacks the carbonyl carbon of the carbonate group, leading to ring closure and formation of the oxazolidinone ring system [1] [2].

Alternative conventional approaches have been developed to improve yields and reduce reaction times. A modified procedure employs ethyl carbonate instead of diethyl carbonate, which has shown improved selectivity for the desired cyclization pathway [1]. Temperature control during the cyclization step is critical, as elevated temperatures can lead to competing elimination reactions and reduced product purity.

| Route | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Glycidol + m-Toluidine → Cyclization | Glycidol, m-toluidine, diethyl carbonate | Methanol, NaOCH₃ | 75-85 | [1] [2] [3] |

| Direct m-Toluidine condensation | m-toluidine, glycidol, ethyl carbonate | Elevated temperature | 70-80 | [1] |

| Modified glycidol approach | Glycidol, m-toluidine, sodium methoxide | Controlled temperature | 80-90 | [4] |

Reaction between Glycidol and meta-Toluidine

The initial condensation reaction between glycidol and meta-toluidine represents a critical step in toloxatone synthesis that determines the stereochemical outcome and overall yield of the process [1] [2]. This reaction proceeds via an SN2 mechanism, where the primary amine nitrogen of meta-toluidine acts as a nucleophile attacking the least substituted carbon of the glycidol epoxide ring.

The reaction kinetics are influenced by several factors including solvent polarity, temperature, and the presence of Lewis acid catalysts. Methanol serves as an optimal solvent due to its ability to stabilize the transition state through hydrogen bonding while maintaining sufficient polarity to promote epoxide ring opening [4]. The reaction typically requires 2-4 hours for completion at room temperature, with monitoring by thin-layer chromatography to ensure complete consumption of starting materials.

Mechanistic studies have revealed that the regioselectivity of epoxide opening is governed by electronic and steric factors. The electron-withdrawing nature of the aromatic ring in meta-toluidine increases the nucleophilicity of the amino group, while the methyl substituent provides sufficient steric bulk to direct the attack toward the primary carbon of glycidol [5].

Product isolation involves careful pH adjustment to neutralize the basic reaction medium, followed by extraction with appropriate organic solvents. The amino alcohol intermediate 3-(meta-toluidino)-1,2-propanediol is typically obtained as a viscous oil that can be used directly in the subsequent cyclization step without extensive purification [1].

Side reactions can occur under suboptimal conditions, including dimerization of glycidol and N-alkylation reactions leading to secondary amine formation. These competing pathways can be minimized by maintaining stoichiometric ratios and controlling reaction temperature below 45°C [4].

Cyclization with Diethyl Carbonate

The cyclization step utilizing diethyl carbonate represents the key ring-forming reaction in toloxatone synthesis, converting the linear amino alcohol intermediate into the desired oxazolidinone heterocycle [1] [2]. This transformation proceeds through a base-catalyzed intramolecular cyclization mechanism that involves nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of diethyl carbonate.

Sodium methoxide serves as the optimal base catalyst for this transformation due to its strong nucleophilicity and ability to activate both the hydroxyl group and facilitate carbonate ester exchange [3]. The reaction mechanism begins with deprotonation of the secondary alcohol by sodium methoxide, generating an alkoxide nucleophile. Simultaneously, the base promotes formation of a mixed carbonate intermediate through nucleophilic substitution at diethyl carbonate.

The cyclization proceeds through a six-membered transition state that brings the alkoxide oxygen into proximity with the carbonyl carbon. Ring closure occurs via intramolecular nucleophilic substitution, displacing ethanol and forming the five-membered oxazolidinone ring. The reaction typically requires 4-8 hours at temperatures between 60-80°C for optimal conversion [1].

Solvent selection plays a crucial role in reaction efficiency, with polar aprotic solvents such as dimethylformamide or dimethylsulfoxide providing superior results compared to protic solvents. These solvents stabilize the charged intermediates while preventing premature quenching of the alkoxide nucleophile [4].

Process optimization has focused on minimizing side reactions, particularly elimination pathways that can lead to alkene formation and reduction in product yield. The use of molecular sieves to remove ethanol byproduct helps drive the equilibrium toward cyclization and prevents competing transesterification reactions [2].

Metal-Catalyzed Synthetic Approaches

Metal-catalyzed synthesis methods have emerged as powerful alternatives to conventional approaches, offering improved yields, shorter reaction times, and enhanced selectivity for toloxatone preparation [6] [7] [8] [9]. Copper-catalyzed cross-coupling reactions have proven particularly effective, utilizing the well-established Buchwald protocol for carbon-nitrogen bond formation between aryl halides and nitrogen nucleophiles.

The copper-catalyzed approach employs 5-hydroxymethyl-2-oxazolidinone as a nucleophilic partner in coupling reactions with 3-iodotoluene or 3-bromotoluene [8] [9]. This strategy offers the advantage of constructing the carbon-nitrogen bond directly rather than relying on cyclization chemistry. Cuprous iodide serves as the copper source, typically used in conjunction with diamine ligands such as (±)-trans-cyclohexanediamine or 1,1,1-tris(hydroxymethyl)ethane [10] [11].

The mechanistic pathway involves oxidative addition of the aryl halide to generate a copper(III) intermediate, followed by coordination of the oxazolidinone nitrogen. Subsequent reductive elimination forms the carbon-nitrogen bond and regenerates the copper(I) catalyst. The choice of ligand significantly influences reaction efficiency, with chelating diamines providing optimal activity through stabilization of the copper center [6].

Reaction conditions typically employ potassium phosphate or cesium carbonate as base in polar aprotic solvents such as dioxane or dimethylformamide [7]. Temperatures of 80-120°C are required for efficient coupling, with reaction times ranging from 8-24 hours depending on the specific halide substrate and catalyst loading.

| Catalyst System | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| CuI/(±)-trans-cyclohexanediamine | 3-Iodotoluene + 5-hydroxymethyl-2-oxazolidinone | K₃PO₄ | Dioxane | 110 | 24 | 82 | [8] |

| CuI/1,1,1-tris(hydroxymethyl)ethane | Aryl iodides + oxazolidinones | K₃PO₄ | Dioxane | 110-120 | 12-24 | 85-95 | [10] [11] |

| CuI/Buchwald protocol | Aryl bromides + oxazolidinones | K₃PO₄/Cs₂CO₃ | Toluene/DMF | 80-110 | 8-24 | 70-90 | [6] [7] [9] |

| CuI/N,N-dimethylglycine | Aryl bromides + oxazolidinones | K₃PO₄ | Dioxane | 110 | 18-24 | 75-85 | [12] |

Green Chemistry Methodologies

Green chemistry approaches to toloxatone synthesis have gained significant attention due to increasing environmental concerns and regulatory pressures in pharmaceutical manufacturing [13] [14]. These methodologies focus on atom economy, renewable feedstocks, catalytic efficiency, and waste minimization while maintaining synthetic utility and product quality.

Carbon dioxide fixation strategies represent a particularly promising green approach, utilizing atmospheric carbon dioxide as a sustainable C1 building block [15] [16]. The aluminium(salphen)-catalyzed coupling of carbon dioxide with aziridines provides direct access to oxazolidinone scaffolds under mild conditions. This process operates at 50-100°C and 1-10 bar CO₂ pressure, offering excellent atom economy and eliminating the need for toxic phosgene derivatives [15].

Organocatalytic flow synthesis has emerged as another innovative green methodology [13]. This approach employs polystyrene-supported 1,5,7-triazabicyclodecene as a recyclable organocatalyst for the conversion of epoxy amines into oxazolidinone products. The continuous flow process eliminates halide-containing reagents and allows for extended catalyst lifetime through multiple reaction cycles.

Mechanochemical synthesis represents a solvent-free alternative that utilizes mechanical energy to drive chemical transformations [17] [18]. Ball milling techniques with sodium hydrogen carbonate as a CO₂ surrogate enable the formation of toloxatone under ambient conditions without organic solvents. This approach significantly reduces environmental impact while maintaining acceptable yields and product purity.

Ionic liquid catalysis offers another green chemistry solution, with 1-butyl-3-methylimidazolium acetate demonstrating high efficiency for oxazolidinone synthesis from amino alcohols and diethyl carbonate [16]. The ionic liquid can be recovered and recycled multiple times without significant loss of activity, reducing waste generation and improving process economics.

| Method | Catalyst/Conditions | Environmental Benefits | Yield (%) | Reference |

|---|---|---|---|---|

| CO₂ fixation with aziridines | Al(salphen) complex, 50-100°C, 1-10 bar CO₂ | Uses CO₂ as C1 source, recyclable catalyst | 70-90 | [15] [16] |

| Organocatalytic flow synthesis | Polystyrene-supported TBD, continuous flow | Halide-free, continuous process, recyclable | 85-95 | [13] |

| Carbon dioxide incorporation | DBU/ionic liquid, 130-160°C, 2.5 MPa CO₂ | CO₂ utilization, ionic liquid catalyst | 60-85 | [16] |

| Solvent-free mechanochemistry | Ball milling, NaHCO₃, room temperature | Solvent-free, mechanical activation | 75-90 | [17] [18] |

Industrial Scale Production Considerations

Industrial scale production of toloxatone requires careful evaluation of multiple factors including raw material costs, process scalability, environmental impact, and regulatory compliance [19] [20]. The selection of an optimal synthetic route must balance economic considerations with technical feasibility and environmental sustainability.

Raw material availability and cost represent primary economic drivers for industrial production. The conventional glycidol-based route benefits from readily available starting materials, though glycidol requires careful handling due to its carcinogenic potential [4]. Metal-catalyzed routes may incur higher catalyst costs but can offer superior yields and reduced waste generation, potentially offsetting initial investment through improved efficiency.

Process scalability considerations include heat and mass transfer limitations, particularly for heterogeneous catalytic systems [21]. Continuous flow processes demonstrate advantages over batch operations through improved temperature control, reduced safety risks, and enhanced process reproducibility. The copper-catalyzed methods have been successfully scaled to multi-kilogram production levels with appropriate reactor design and process optimization [22].

Environmental impact assessment encompasses solvent usage, waste generation, and energy requirements [14]. Green chemistry approaches show significant advantages in environmental metrics, though may require specialized equipment or operating conditions that increase capital costs. The E-factor (environmental factor) for conventional synthesis typically ranges from 25-50 kg waste per kg product, while optimized metal-catalyzed routes can achieve E-factors below 15 kg/kg [23].

Energy efficiency varies significantly among different synthetic approaches, with conventional thermal methods requiring elevated temperatures for extended periods. Microwave-assisted synthesis and mechanochemical approaches offer potential energy savings through reduced reaction times and lower operating temperatures [24] [18].

Quality control and regulatory considerations mandate consistent product purity and impurity profiles regardless of synthetic route [19]. Metal-catalyzed methods typically provide superior product purity (98-99%) compared to conventional approaches (95-98%), potentially reducing downstream purification requirements and associated costs.

| Factor | Conventional Route | Metal-Catalyzed | Green Chemistry | Considerations |

|---|---|---|---|---|

| Raw Material Cost | Moderate | Higher | Variable | Catalyst cost vs material savings |

| Process Scalability | Good | Excellent | Good | Continuous vs batch processing |

| Environmental Impact | Moderate | Lower | Minimal | Solvent use and waste treatment |

| Energy Requirements | High | Moderate | Low-Moderate | Heating requirements and efficiency |

| Waste Generation | Moderate | Lower | Minimal | By-product formation and disposal |

| Catalyst Recovery | Not applicable | Possible | Excellent | Catalyst lifetime and regeneration |

| Product Purity | 95-98% | 98-99% | 90-95% | Purification steps required |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

N06 - Psychoanaleptics

N06A - Antidepressants

N06AG - Monoamine oxidase a inhibitors

N06AG03 - Toloxatone

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Amine oxidases [EC:1.4.3.-]

MAOA [HSA:4128] [KO:K00274]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

High hepatic excretion rate

Wikipedia

Biological Half Life

Dates

2: Baek SC, Park MH, Ryu HW, Lee JP, Kang MG, Park D, Park CM, Oh SR, Kim H. Rhamnocitrin isolated from Prunus padus var. seoulensis: A potent and selective reversible inhibitor of human monoamine oxidase A. Bioorg Chem. 2019 Mar;83:317-325. doi: 10.1016/j.bioorg.2018.10.051. Epub 2018 Oct 28. PubMed PMID: 30396116.

3: Baek SC, Ryu HW, Kang MG, Lee H, Park D, Cho ML, Oh SR, Kim H. Selective inhibition of monoamine oxidase A by chelerythrine, an isoquinoline alkaloid. Bioorg Med Chem Lett. 2018 Aug 1;28(14):2403-2407. doi: 10.1016/j.bmcl.2018.06.023. Epub 2018 Jun 18. PubMed PMID: 29925480.

4: Skibiński R, Trawiński J, Komsta Ł, Murzec D. Characterization of forced degradation products of toloxatone by LC-ESI-MS/MS. Saudi Pharm J. 2018 May;26(4):467-480. doi: 10.1016/j.jsps.2018.02.012. Epub 2018 Feb 6. PubMed PMID: 29844717; PubMed Central PMCID: PMC5961754.

5: Erol Gunal S, Teke Tuncel S, Gokhan Kelekci N, Ucar G, Yuce Dursun B, Sag Erdem S, Dogan I. Asymmetric synthesis, molecular modeling and biological evaluation of 5-methyl-3-aryloxazolidine-2,4-dione enantiomers as monoamine oxidase (MAO) inhibitors. Bioorg Chem. 2018 Apr;77:608-618. doi: 10.1016/j.bioorg.2018.02.003. Epub 2018 Feb 10. PubMed PMID: 29501028.

6: Baek SC, Lee HW, Ryu HW, Kang MG, Park D, Kim SH, Cho ML, Oh SR, Kim H. Selective inhibition of monoamine oxidase A by hispidol. Bioorg Med Chem Lett. 2018 Feb 15;28(4):584-588. doi: 10.1016/j.bmcl.2018.01.049. Epub 2018 Jan 31. PubMed PMID: 29395970.

7: Gawlik M, Trawiński J, Skibiński R. Imitation of phase I metabolism reactions of MAO-A inhibitors by titanium dioxide photocatalysis. Eur J Pharm Sci. 2018 Mar 1;114:391-400. doi: 10.1016/j.ejps.2018.01.013. Epub 2018 Jan 8. PubMed PMID: 29320717.

8: Lee HW, Ryu HW, Kang MG, Park D, Lee H, Shin HM, Oh SR, Kim H. Potent inhibition of monoamine oxidase A by decursin from Angelica gigas Nakai and by wogonin from Scutellaria baicalensis Georgi. Int J Biol Macromol. 2017 Apr;97:598-605. doi: 10.1016/j.ijbiomac.2017.01.080. Epub 2017 Jan 18. PubMed PMID: 28109809.

9: Ferrazzano L, Viola A, Lonati E, Bulbarelli A, Musumeci R, Cocuzza C, Lombardo M, Tolomelli A. New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities. Eur J Med Chem. 2016 Nov 29;124:906-919. doi: 10.1016/j.ejmech.2016.09.007. Epub 2016 Sep 4. PubMed PMID: 27676470.

10: Phillips OA, D'Silva R, Bahta TO, Sharaf LH, Udo EE, Benov L, Eric Walters D. Synthesis and biological evaluation of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives. Eur J Med Chem. 2015 Dec 1;106:120-31. doi: 10.1016/j.ejmech.2015.10.025. Epub 2015 Oct 23. PubMed PMID: 26536532.

11: Pathak A, Srivastava AK, Singour PK, Gouda P. Synthetic and Natural Monoamine Oxidase Inhibitors as Potential Lead Compounds for Effective Therapeutics. Cent Nerv Syst Agents Med Chem. 2016;16(2):81-97. Review. PubMed PMID: 26104056.

12: Phillips OA, Sharaf LH, D'Silva R, Udo EE, Benov L. Evaluation of the monoamine oxidases inhibitory activity of a small series of 5-(azole)methyl oxazolidinones. Eur J Pharm Sci. 2015 Apr 25;71:56-61. doi: 10.1016/j.ejps.2015.02.006. Epub 2015 Feb 17. PubMed PMID: 25701103.

13: Herraiz T, Brandt SD. 5-(2-Aminopropyl)indole (5-IT): a psychoactive substance used for recreational purposes is an inhibitor of human monoamine oxidase (MAO). Drug Test Anal. 2014 Jul-Aug;6(7-8):607-13. doi: 10.1002/dta.1530. Epub 2013 Sep 20. PubMed PMID: 24115740.

14: Zitova A, Hynes J, Kollar J, Borisov SM, Klimant I, Papkovsky DB. Analysis of activity and inhibition of oxygen-dependent enzymes by optical respirometry on the LightCycler system. Anal Biochem. 2010 Feb 15;397(2):144-51. doi: 10.1016/j.ab.2009.10.029. Epub 2009 Oct 20. PubMed PMID: 19849999.

15: Titier K, Castaing N, Le-Déodic M, Le-Bars D, Moore N, Molimard M. Quantification of tricyclic antidepressants and monoamine oxidase inhibitors by high-performance liquid chromatography-tandem mass spectrometry in whole blood. J Anal Toxicol. 2007 May;31(4):200-7. PubMed PMID: 17555643.

16: Mai A, Artico M, Valente S, Sbardella G, Turini P, Befani O, Vedova LD, Agostinelli E. 3-(1H-pyrrol-2-yl)-2-oxazolidinones as novel monoamine oxidase type A inhibitors. Med Chem. 2005 Mar;1(2):117-24. PubMed PMID: 16787307.

17: Di Santo R, Costi R, Roux A, Artico M, Befani O, Meninno T, Agostinelli E, Palmegiani P, Turini P, Cirilli R, Ferretti R, Gallinella B, La Torre F. Design, synthesis, and biological activities of pyrrolylethanoneamine derivatives, a novel class of monoamine oxidases inhibitors. J Med Chem. 2005 Jun 30;48(13):4220-3. PubMed PMID: 15974574.

18: Duverneuil C, de la Grandmaison GL, de Mazancourt P, Alvarez JC. A high-performance liquid chromatography method with photodiode-array UV detection for therapeutic drug monitoring of the nontricyclic antidepressant drugs. Ther Drug Monit. 2003 Oct;25(5):565-73. PubMed PMID: 14508379.

19: Mallesham B, Rajesh BM, Reddy PR, Srinivas D, Trehan S. Highly efficient CuI-catalyzed coupling of aryl bromides with oxazolidinones using Buchwald's protocol: a short route to linezolid and toloxatone. Org Lett. 2003 Apr 3;5(7):963-5. PubMed PMID: 12659549.

20: Mai A, Artico M, Esposito M, Ragno R, Sbardella G, Massa S. Synthesis and biological evaluation of enantiomerically pure pyrrolyl-oxazolidinones as a new class of potent and selective monoamine oxidase type A inhibitors. Farmaco. 2003 Mar;58(3):231-41. Review. PubMed PMID: 12620419.